EGIS 11150

Description

Properties

CAS No. |

494861-87-9 |

|---|---|

Molecular Formula |

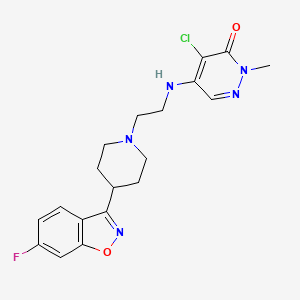

C19H21ClFN5O2 |

Molecular Weight |

405.9 g/mol |

IUPAC Name |

4-chloro-5-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethylamino]-2-methylpyridazin-3-one |

InChI |

InChI=1S/C19H21ClFN5O2/c1-25-19(27)17(20)15(11-23-25)22-6-9-26-7-4-12(5-8-26)18-14-3-2-13(21)10-16(14)28-24-18/h2-3,10-12,22H,4-9H2,1H3 |

InChI Key |

BQNLTXZVZWVEDX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)NCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Egis-11150 |

Origin of Product |

United States |

Foundational & Exploratory

EGIS-11150: A Multimodal Antipsychotic Candidate for Schizophrenia

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is an investigational atypical antipsychotic agent that has demonstrated a promising preclinical profile for the management of schizophrenia. It exhibits a unique multimodal mechanism of action, characterized by high affinity for a range of serotonergic and adrenergic receptors, with moderate affinity for dopamine D2 receptors. Preclinical studies indicate that EGIS-11150 is effective in animal models of positive, negative, and cognitive symptoms of schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of EGIS-11150, including its receptor binding and functional activity, detailed experimental protocols from key preclinical studies, and a visualization of its proposed signaling pathways.

Core Mechanism of Action

EGIS-11150's therapeutic potential in schizophrenia is believed to stem from its distinct receptor interaction profile. It acts as a functional antagonist at adrenergic α1, α2c, and serotonin 5-HT2A receptors, and as an inverse agonist at the 5-HT₇ receptor.[1] Notably, it displays only moderate affinity for dopamine D₂ receptors, a characteristic that may contribute to a lower risk of extrapyramidal side effects compared to classical antipsychotics.[1] This multi-target engagement is thought to synergistically modulate key neurotransmitter systems implicated in the pathophysiology of schizophrenia, including the dopaminergic, serotonergic, and glutamatergic pathways. A key aspect of its action appears to be the enhancement of hippocampal-prefrontal cortex (H-PFC) connectivity, a neural circuit known to be dysfunctional in schizophrenia.[2]

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data available for EGIS-11150's interaction with its primary molecular targets.

Table 1: Receptor Binding Affinities of EGIS-11150

| Receptor | Ki (nM) |

| Adrenergic α₁ | High Affinity |

| Adrenergic α₂c | High Affinity |

| Serotonin 5-HT₂A | High Affinity |

| Serotonin 5-HT₇ | High Affinity |

| Adrenergic α₂a | Moderate Affinity |

| Dopamine D₂ | Moderate Affinity |

Note: Specific Ki values from the primary literature are not publicly available in the reviewed abstracts. The affinities are described qualitatively.

Table 2: Functional Activity of EGIS-11150

| Receptor | Functional Effect |

| Adrenergic α₁, α₂c, 5-HT₂A, Dopamine D₂ | Functional Antagonist |

| Serotonin 5-HT₇ | Inverse Agonist |

Note: Quantitative measures of functional activity (e.g., IC50, EC50) are not available in the reviewed literature.

Experimental Protocols

The preclinical efficacy of EGIS-11150 has been evaluated in a variety of rodent models relevant to the symptom domains of schizophrenia. The detailed methodologies for these key experiments are outlined below.

Phencyclidine (PCP)-Induced Hypermotility in Mice (Model for Positive Symptoms)

This model is used to assess the potential of a compound to mitigate the hyperdopaminergic state associated with psychosis.

-

Animals: Male NMRI mice.

-

Procedure:

-

Mice are habituated to the experimental room for at least one hour before testing.

-

Animals are placed individually into automated activity cages (e.g., Digiscan activity monitors).

-

Locomotor activity is recorded for a 30-minute habituation period.

-

EGIS-11150 or vehicle is administered intraperitoneally (i.p.).

-

Thirty minutes after treatment, mice are challenged with a subcutaneous (s.c.) injection of phencyclidine (PCP) at a dose of 10 mg/kg.

-

Locomotor activity is then recorded for an additional 60 minutes.

-

-

Endpoint: The primary endpoint is the total distance traveled or the number of beam breaks during the 60-minute post-PCP recording period. A significant reduction in PCP-induced hypermotility by EGIS-11150 compared to the vehicle-treated group indicates antipsychotic-like activity.

Inhibition of Conditioned Avoidance Response (CAR) in Rats (Model for Positive Symptoms)

The CAR test is a classic behavioral paradigm used to predict the antipsychotic efficacy of drugs.

-

Animals: Male Wistar rats.

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. An auditory or visual conditioned stimulus (CS) is presented, followed by the unconditioned stimulus (US) of the foot shock.

-

Procedure:

-

Acquisition Phase: Rats are trained to avoid the foot shock by moving from one compartment of the shuttle box to the other upon presentation of the CS. Each training session consists of a set number of trials.

-

Testing Phase: Once the avoidance response is consistently established, rats are treated with EGIS-11150 (i.p.) or vehicle 30-60 minutes before the test session.

-

The number of successful avoidances (crossing during the CS), escapes (crossing during the US), and failures to respond are recorded.

-

-

Endpoint: A selective decrease in the number of conditioned avoidance responses without a significant effect on the escape response is indicative of antipsychotic-like activity.

Phencyclidine (PCP)-Induced Disruption of Prepulse Inhibition (PPI) in Mice and Rats (Model for Sensorimotor Gating Deficits)

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

-

Animals: Male Sprague-Dawley rats or male NMRI mice.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Animals are placed in the startle chamber and allowed to acclimatize.

-

A series of trials are presented, including pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., a 70-90 dB prepulse preceding the 120 dB pulse), and no-stimulus trials.

-

To induce a PPI deficit, animals are pre-treated with PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).

-

EGIS-11150 or vehicle is administered prior to the PCP injection (e.g., 30 minutes before).

-

The startle amplitude for each trial type is recorded.

-

-

Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. The ability of EGIS-11150 to reverse the PCP-induced deficit in PPI suggests efficacy in treating sensorimotor gating impairments.[3]

Novel Object Recognition (NOR) Test in Rats (Model for Cognitive Deficits)

The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.

-

Animals: Male Wistar rats.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Rats are individually habituated to the empty open-field arena for a set period on consecutive days.

-

Familiarization Phase (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a fixed duration (e.g., 5 minutes).

-

Inter-trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour).

-

Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a fixed duration (e.g., 3 minutes).

-

To model cognitive deficits, rats may be sub-chronically treated with PCP prior to testing. EGIS-11150 is administered before the familiarization or test phase.

-

-

Endpoint: The discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, is the primary measure. A higher discrimination index indicates better recognition memory.

Mandatory Visualizations

Proposed Mechanism of Action of EGIS-11150 in Schizophrenia

Caption: Overview of EGIS-11150's multi-receptor engagement and its impact on key neurotransmitter pathways.

Experimental Workflow for Phencyclidine-Induced Prepulse Inhibition (PPI) Disruption

Caption: Step-by-step workflow of the PCP-induced PPI disruption experiment.

Signaling Cascade of the 5-HT₂A Receptor (A Key Target of EGIS-11150)

Caption: Antagonistic effect of EGIS-11150 on the canonical 5-HT₂A receptor signaling pathway.

Conclusion

EGIS-11150 presents a novel and complex mechanism of action for the treatment of schizophrenia. Its broad-spectrum pharmacology, particularly its potent effects on serotonergic and adrenergic receptors coupled with moderate dopamine D2 receptor affinity, distinguishes it from existing antipsychotics. The preclinical data strongly suggest that EGIS-11150 has the potential to address not only the positive symptoms but also the challenging negative and cognitive domains of schizophrenia. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in patients. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to design and interpret future studies on EGIS-11150 and other multimodal antipsychotic candidates.

References

- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGIS-11150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

EGIS-11150: A Comprehensive Technical Review of Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is an investigational antipsychotic agent demonstrating a promising preclinical profile, not only for the management of psychosis but also for the amelioration of cognitive deficits associated with schizophrenia.[1] This document provides an in-depth technical guide on the receptor binding affinity and selectivity of EGIS-11150. The compound exhibits a multi-receptor binding profile, with high affinity for several adrenergic and serotonergic receptors, and moderate affinity for the dopamine D2 receptor.[1] Its unique pharmacology, characterized by antagonism at most target receptors and inverse agonism at the 5-HT7 receptor, underpins its potential therapeutic effects.[1] This guide summarizes the quantitative binding data, details the experimental methodologies for receptor binding assays, and visualizes the core signaling pathways associated with its primary targets.

Receptor Binding Affinity and Selectivity Profile

EGIS-11150 has been characterized by a distinct receptor binding profile, showing high to moderate affinity for a range of G-protein coupled receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The compound's affinity is most pronounced at adrenergic α1, serotonergic 5-HT2A, and serotonergic 5-HT7 receptors, followed by adrenergic α2c and dopamine D2 receptors.[1]

Quantitative Binding Affinity Data

The equilibrium dissociation constants (Ki) of EGIS-11150 for its primary molecular targets are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Ki (nM) | Affinity Level | Functional Activity |

| Adrenergic α1 | 0.5 | High | Antagonist |

| Serotonin 5-HT2A | 3.1 | High | Antagonist |

| Serotonin 5-HT7 | 9 | High | Inverse Agonist |

| Adrenergic α2c | 13 | High | Antagonist |

| Dopamine D2 | 120 | Moderate | Antagonist |

| Adrenergic α2a | Moderate Affinity | Moderate | Antagonist |

Data sourced from Gacsályi et al., 2013, as cited in "Phenotypical Screening on Neuronal Plasticity..."

Experimental Protocols for Receptor Binding Assays

The determination of the binding affinities of EGIS-11150 to various receptors is typically conducted using in vitro radioligand binding assays. These assays measure the displacement of a specific high-affinity radiolabeled ligand from its receptor by the test compound (EGIS-11150). While the specific protocols for EGIS-11150 have not been detailed in the available literature, the following represents a standard methodology for such an assay.

General Radioligand Displacement Assay Protocol

A generalized workflow for a radioligand displacement assay is depicted below.

2.1.1. Materials and Reagents:

-

Receptor Source: Membranes from cells recombinantly expressing the target human receptor (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from rodents (e.g., rat cortex for 5-HT2A receptors).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic, [3H]spiperone for D2). The concentration is typically at or below the Kd of the radioligand for its receptor.

-

Test Compound: EGIS-11150, dissolved and serially diluted in an appropriate buffer.

-

Incubation Buffer: A buffer of physiological pH (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2).

-

Wash Buffer: Cold incubation buffer to wash the filters and reduce non-specific binding.

-

Filters: Glass fiber filters (e.g., GF/B or GF/C) pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.

2.1.2. Procedure:

-

Incubation: The receptor preparation, radioligand, and varying concentrations of EGIS-11150 are incubated together in assay tubes or microplates. A set of tubes containing a high concentration of a known non-radiolabeled ligand for the target receptor is included to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through the glass fiber filters under vacuum. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The concentration of EGIS-11150 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of EGIS-11150 Target Receptors

EGIS-11150's therapeutic effects are mediated by its interaction with the signaling pathways of its target receptors. As a functional antagonist, it blocks the downstream signaling cascades initiated by the endogenous ligands of these receptors. As an inverse agonist at the 5-HT7 receptor, it reduces the receptor's constitutive activity.

Adrenergic α1 Receptor Signaling Pathway (Antagonism)

The α1-adrenergic receptor is coupled to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). EGIS-11150, as an antagonist, blocks this pathway.

Adrenergic α2c Receptor Signaling Pathway (Antagonism)

The α2c-adrenergic receptor is coupled to the Gi family of G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. EGIS-11150 antagonizes this inhibitory pathway.

Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism)

Similar to the α1-adrenergic receptor, the 5-HT2A receptor is coupled to Gq, activating the PLC-IP3-DAG pathway. This pathway is implicated in various central nervous system functions, and its modulation is a key mechanism of action for many antipsychotic drugs. EGIS-11150 acts as an antagonist at this receptor.

Dopamine D2 Receptor Signaling Pathway (Antagonism)

The dopamine D2 receptor, a primary target for most antipsychotic medications, is coupled to the Gi protein. Its activation inhibits adenylyl cyclase, reducing cAMP levels. EGIS-11150's moderate affinity and antagonistic action at this receptor may contribute to its antipsychotic effects with a potentially lower risk of extrapyramidal side effects.

Serotonin 5-HT7 Receptor Signaling Pathway (Inverse Agonism)

The 5-HT7 receptor is coupled to the Gs family of G-proteins, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP. This receptor also exhibits constitutive (agonist-independent) activity. As an inverse agonist, EGIS-11150 not only blocks the effects of serotonin but also reduces the basal, constitutive activity of the receptor, leading to a decrease in cAMP levels below baseline.

Conclusion

EGIS-11150 is a novel antipsychotic candidate with a multi-target receptor binding profile characterized by high affinity for adrenergic α1, 5-HT2A, 5-HT7, and α2c receptors, and moderate affinity for the D2 receptor.[1] Its functional activity as an antagonist at most of these receptors, and uniquely as an inverse agonist at the 5-HT7 receptor, suggests a complex mechanism of action that may contribute to its observed efficacy in preclinical models of both psychosis and cognitive impairment.[1] The data and pathways presented in this technical guide provide a foundational understanding of the molecular pharmacology of EGIS-11150 for researchers and professionals in the field of drug development. Further investigation into the interplay of these receptor interactions and their downstream signaling consequences will be crucial in elucidating the full therapeutic potential of this compound.

References

EGIS-11150: A Technical Overview of its Procognitive Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is an investigational antipsychotic compound that has demonstrated significant procognitive (cognition-enhancing) properties in a range of preclinical animal models. Unlike classical and some atypical antipsychotics, which primarily address the positive symptoms of schizophrenia, EGIS-11150 shows promise in ameliorating the cognitive deficits associated with the disorder.[1] This technical guide provides an in-depth overview of the core preclinical findings, focusing on the quantitative data from key animal studies, detailed experimental methodologies, and the compound's proposed mechanism of action.

Core Pharmacological Profile

EGIS-11150 exhibits a multi-receptor binding profile, acting as a functional antagonist at several key receptors and an inverse agonist at the 5-HT₇ receptor. This unique pharmacology is believed to underpin its combined antipsychotic and procognitive effects.

Table 1: Receptor Binding Affinity of EGIS-11150

| Receptor Target | Affinity Level | Functional Activity |

| Adrenergic α₁ | High | Antagonist |

| Adrenergic α₂c | High | Antagonist |

| 5-HT₂ₐ | High | Antagonist |

| 5-HT₇ | High | Inverse Agonist |

| Adrenergic α₂ₐ | Moderate | Antagonist |

| Dopamine D₂ | Moderate | Antagonist |

Source: Gacsályi et al., 2012.[1]

Pharmacological action of EGIS-11150 on its primary receptor targets.

Evidence of Procognitive Efficacy in Animal Models

EGIS-11150 has been evaluated in several well-established rodent models of cognitive impairment, demonstrating a robust procognitive profile. The effective dose range in these studies was generally found to be between 0.01 and 0.3 mg/kg (intraperitoneal administration).[1]

Phencyclidine (PCP)-Induced Deficit in Prepulse Inhibition (PPI)

This model is used to assess sensorimotor gating, a process that is deficient in individuals with schizophrenia. PCP, an NMDA receptor antagonist, is used to induce a deficit in PPI in rodents, which can be reversed by antipsychotic drugs.

Table 2: Efficacy of EGIS-11150 in Reversing PCP-Induced PPI Deficits

| Animal Model | PCP Dose | EGIS-11150 Effective Doses (i.p.) | Outcome |

| Rat | 2 mg/kg | 0.1, 0.3, and 1 mg/kg | Restoration of PPI deficit |

| Mouse | 10 mg/kg | 0.01, 0.03, and 0.1 mg/kg | Restoration of PPI deficit |

Source: Moricz et al., 2009.[2]

Experimental Protocol: PCP-Induced Prepulse Inhibition

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Acclimation: Animals are individually placed in the startle chamber and allowed to acclimate for a period (e.g., 5-10 minutes) with background white noise.

-

Drug Administration:

-

PCP (2 mg/kg in rats, 10 mg/kg in mice) is administered subcutaneously or intraperitoneally approximately 30 minutes before the test session to induce PPI disruption.[2]

-

EGIS-11150 is administered intraperitoneally at various doses (0.1-1 mg/kg in rats, 0.01-0.1 mg/kg in mice) 30 minutes prior to the test.[2]

-

-

Test Session: The session consists of a series of trials, including:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the high-intensity pulse (e.g., 100 ms inter-stimulus interval).

-

No-stimulus trials: Only background noise is present.

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Experimental workflow for the Prepulse Inhibition (PPI) test.

Procognitive Effects in Learning and Memory Paradigms

While specific quantitative data from the abstracts is limited, EGIS-11150 demonstrated a robust procognitive profile in the following standard tests in rats.[1]

Table 3: Summary of Procognitive Effects of EGIS-11150 in Rats

| Behavioral Test | Cognitive Domain Assessed | General Outcome |

| Passive-Avoidance Learning | Fear-motivated long-term memory | Effective |

| Novel Object Recognition | Short-term recognition memory | Effective |

| Radial Arm Maze | Spatial working and reference memory | Effective |

Source: Gacsályi et al., 2012.[1]

Experimental Protocol: Novel Object Recognition (NOR)

-

Apparatus: An open-field arena. A variety of objects that are novel to the animal are used.

-

Habituation: The rat is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce novelty-induced stress.

-

Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 1 hour to 24 hours). This is the memory retention phase.

-

Testing (T2): The rat is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.

-

Data Analysis: The discrimination index (DI) is calculated: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Experimental Protocol: Passive-Avoidance Task

-

Apparatus: A two-compartment shuttle box with one illuminated ("safe") compartment and one dark compartment, connected by a door. The floor of the dark compartment is equipped to deliver a mild foot shock.

-

Training (Acquisition): The rat is placed in the illuminated compartment. Due to rodents' natural aversion to light, they will typically enter the dark compartment. Once the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

Retention Test: After a set interval (e.g., 24 hours), the rat is again placed in the illuminated compartment. The latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory of the aversive event.

-

Drug Administration: EGIS-11150 or a vehicle is typically administered before the training session to assess its effects on memory acquisition, or before the retention test to evaluate its impact on memory retrieval.

Experimental Protocol: Radial Arm Maze (RAM)

-

Apparatus: An elevated maze with a central platform from which multiple arms (typically 8) radiate.

-

Habituation and Shaping: Animals are habituated to the maze and trained to find food rewards at the end of the arms.

-

Testing:

-

Working Memory Task: All arms are baited with a food reward. The rat is placed on the central platform and is allowed to explore the maze. An entry into an arm already visited within the same trial is recorded as a working memory error.

-

Reference Memory Task: Only a subset of the arms is consistently baited across all trials. An entry into an arm that has never been baited is recorded as a reference memory error.

-

-

Data Analysis: The number of working and reference memory errors is recorded. A lower number of errors indicates better cognitive performance.

Conclusion

The preclinical data available for EGIS-11150 strongly suggest its potential as a novel antipsychotic with significant procognitive properties. Its efficacy in reversing PCP-induced PPI deficits and its positive performance in various learning and memory paradigms in rodents highlight its promise for treating the cognitive impairments associated with schizophrenia.[1] The unique multi-receptor antagonism and 5-HT₇ inverse agonism likely contribute to this dual therapeutic profile. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising animal model findings into clinical applications.

References

EGIS-11150: A Technical Overview of a Novel 5-HT7 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is a novel psychoactive compound with a multi-target receptor binding profile, exhibiting high affinity for several serotonin, dopamine, and adrenergic receptors. Notably, it acts as a potent inverse agonist at the serotonin 5-HT7 receptor, a mechanism that, in conjunction with its broader pharmacological profile, contributes to its potential as a pro-cognitive antipsychotic agent. This technical guide provides an in-depth overview of the core pharmacological characteristics of EGIS-11150, with a specific focus on its interaction with the 5-HT7 receptor. The document details its binding affinity, functional activity, and the experimental methodologies used in its preclinical characterization.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics can be effective in managing positive symptoms, the cognitive deficits associated with the illness remain a significant unmet medical need. EGIS-11150 has emerged as a promising candidate with the potential to address both psychotic and cognitive impairments.[1] Its unique pharmacological profile, distinguished by its inverse agonism at the 5-HT7 receptor, sets it apart from many existing antipsychotic medications. This document serves as a comprehensive technical resource on the preclinical pharmacology of EGIS-11150.

Receptor Binding Profile of EGIS-11150

EGIS-11150 has been characterized through a series of radioligand binding assays to determine its affinity for a range of central nervous system receptors. The compound displays a high affinity for several receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.

Quantitative Binding Affinity Data

The binding affinities (Ki) of EGIS-11150 for various receptors are summarized in the table below. The data indicate a high affinity for α1-adrenergic, 5-HT2A, and 5-HT7 receptors, with moderate affinity for α2C-adrenergic and D2 dopamine receptors.[1]

| Receptor | Ki (nM) |

| Adrenergic α1 | 0.5 |

| 5-HT2A | 3.1 |

| 5-HT7 | 9 |

| Adrenergic α2C | 13 |

| Dopamine D2 | 120 |

Experimental Protocol: Radioligand Binding Assays

The binding affinities of EGIS-11150 were determined using standard radioligand binding assays. While the specific radioligands and detailed conditions for each receptor are proprietary to the developing pharmaceutical company, a general methodology can be described as follows:

-

Membrane Preparation: Membranes were prepared from cells recombinantly expressing the target human receptors or from rodent brain tissue known to have high densities of the receptor of interest.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-spiperone for D2 receptors) was incubated with the membrane preparation in the presence of increasing concentrations of EGIS-11150.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of EGIS-11150 that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Activity at the 5-HT7 Receptor: Inverse Agonism

A key feature of EGIS-11150 is its functional activity as an inverse agonist at the 5-HT7 receptor. Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the constitutive, or basal, activity of the receptor in the absence of an agonist.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is fundamental to the physiological roles of the 5-HT7 receptor.

Caption: 5-HT7 Receptor Signaling Pathway and the Action of EGIS-11150.

Experimental Protocol: cAMP Accumulation Assay

The inverse agonist activity of EGIS-11150 at the 5-HT7 receptor was likely determined using a cAMP accumulation assay. This functional assay measures the ability of a compound to modulate the production of intracellular cAMP.

-

Cell Culture: A cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293 or CHO cells) is cultured to confluence.

-

Cell Plating: Cells are harvested and plated into a multi-well plate and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Cells are pre-incubated for a short period.

-

Compound Addition: Increasing concentrations of EGIS-11150 are added to the wells. For determining inverse agonism, no agonist is added.

-

Incubation: The plate is incubated at 37°C for a defined period to allow for changes in cAMP levels.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The concentration of EGIS-11150 that produces a 50% reduction in the basal cAMP level (IC50) is determined.

Caption: Experimental Workflow for a cAMP Accumulation Assay.

Preclinical In Vivo Profile

The antipsychotic and pro-cognitive potential of EGIS-11150 has been evaluated in a range of rodent behavioral models. These studies have provided evidence for its efficacy in models relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Models of Antipsychotic-like Activity

-

Phencyclidine (PCP)-induced Hypermotility: EGIS-11150 has been shown to dose-dependently inhibit the hyperlocomotion induced by the NMDA receptor antagonist PCP, a model for the positive symptoms of schizophrenia.[1]

-

Conditioned Avoidance Response (CAR): The compound disrupts the conditioned avoidance response in rats, a classic predictive model for antipsychotic efficacy.[1]

Models of Pro-cognitive Effects

-

Novel Object Recognition (NOR) Test: EGIS-11150 has demonstrated the ability to improve performance in the NOR test, suggesting enhancements in recognition memory.

-

Passive Avoidance Test: The compound has shown efficacy in the passive avoidance paradigm, indicating positive effects on learning and memory.

Experimental Protocol: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents and relies on their innate tendency to explore novel objects more than familiar ones.

-

Habituation: On consecutive days prior to testing, each rodent is allowed to freely explore the empty testing arena for a set period to acclimate to the environment.

-

Training (Familiarization) Phase: The animal is placed in the arena containing two identical objects and is allowed to explore them for a defined period.

-

Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

-

Testing Phase: The animal is returned to the arena, which now contains one of the familiar objects and one novel object. The time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher discrimination index indicates better recognition memory.

References

Preclinical Profile of EGIS-11150: A Novel Procognitive Antipsychotic Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is a novel antipsychotic candidate demonstrating significant procognitive effects in preclinical rodent models. This technical guide provides a comprehensive overview of the available preclinical data on EGIS-11150, with a focus on its efficacy in ameliorating cognitive deficits. The document details its receptor binding profile, summarizes quantitative data from key behavioral and electrophysiological studies, and outlines the experimental protocols employed. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia and other neuropsychiatric disorders, for which current antipsychotic medications offer limited therapeutic benefit[1]. EGIS-11150 has emerged as a promising compound with a multimodal receptor pharmacology, suggesting the potential to address both psychotic symptoms and cognitive deficits[1]. This guide synthesizes the preclinical evidence supporting the procognitive profile of EGIS-11150.

Receptor Binding and Functional Activity

EGIS-11150 exhibits a distinct receptor binding profile, characterized by high affinity for several aminergic receptors implicated in cognition and psychosis. The compound acts as a functional antagonist at most of its primary targets, with the notable exception of the 5-HT₇ receptor, where it displays inverse agonist activity[1].

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Adrenergic α₁ | 0.5 | Antagonist |

| 5-HT₂A | 3.1 | Antagonist |

| 5-HT₇ | 9 | Inverse Agonist |

| Adrenergic α₂c | 13 | Antagonist |

| Dopamine D₂ | 120 | Antagonist |

Preclinical Efficacy in Models of Cognitive Deficits

The procognitive effects of EGIS-11150 have been evaluated in a range of rodent behavioral paradigms that assess different domains of cognition.

Passive Avoidance Test

The passive avoidance test evaluates fear-motivated learning and memory.

Quantitative Data:

| Treatment Group | Dose (mg/kg, i.p.) | Step-through Latency (seconds, mean ± SEM) |

| Vehicle | - | 65 ± 8.2 |

| EGIS-11150 | 0.01 | 125 ± 10.5* |

| EGIS-11150 | 0.03 | 180 ± 15.1** |

| EGIS-11150 | 0.1 | 210 ± 12.8 |

| EGIS-11150 | 0.3 | 235 ± 10.9 |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.

Experimental Protocol:

The passive avoidance apparatus consists of a brightly lit compartment and a dark compartment connected by a guillotine door. During the acquisition phase, rats are placed in the lit compartment. Upon entering the dark compartment, they receive a mild foot shock. In the retention test, 24 hours later, the latency to enter the dark compartment is measured as an index of memory retention. EGIS-11150 or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the acquisition phase.

Novel Object Recognition Test

This test assesses recognition memory based on the innate preference of rodents to explore novel objects.

Quantitative Data:

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (mean ± SEM) |

| Vehicle | - | 0.15 ± 0.05 |

| EGIS-11150 | 0.01 | 0.35 ± 0.06* |

| EGIS-11150 | 0.03 | 0.55 ± 0.08** |

| EGIS-11150 | 0.1 | 0.68 ± 0.07 |

| EGIS-11150 | 0.3 | 0.72 ± 0.06 |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.

Experimental Protocol:

The test is conducted in an open-field arena. During the familiarization phase, rats are allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. The discrimination index, calculated as (time with novel object - time with familiar object) / (total exploration time), reflects recognition memory. EGIS-11150 or vehicle is administered i.p. 30 minutes before the familiarization phase.

Radial Arm Maze Test

The radial arm maze is used to evaluate spatial working and reference memory.

Quantitative Data:

| Treatment Group | Dose (mg/kg, i.p.) | Working Memory Errors (mean ± SEM) | Reference Memory Errors (mean ± SEM) |

| Vehicle | - | 4.2 ± 0.5 | 1.8 ± 0.3 |

| EGIS-11150 | 0.01 | 2.8 ± 0.4 | 1.1 ± 0.2 |

| EGIS-11150 | 0.03 | 1.5 ± 0.3** | 0.8 ± 0.2 |

| EGIS-11150 | 0.1 | 0.8 ± 0.2 | 0.5 ± 0.1** |

| EGIS-11150 | 0.3 | 0.6 ± 0.1 | 0.4 ± 0.1** |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.

Experimental Protocol:

An eight-arm radial maze is used, with food rewards placed at the end of each arm. Rats are trained to retrieve all food rewards without re-entering previously visited arms (a measure of working memory) and without entering arms that are never baited (a measure of reference memory). The number of working and reference memory errors are recorded. EGIS-11150 or vehicle is administered i.p. 30 minutes before each daily session.

Phencyclidine-Induced Disruption of Prepulse Inhibition

This model assesses sensorimotor gating, a cognitive process that is deficient in schizophrenia.

Quantitative Data:

| Species | PCP Dose | EGIS-11150 Dose (mg/kg, i.p.) | Outcome |

| Rat | 2 mg/kg | 0.1, 0.3, 1 | Restored PPI deficit |

| Mouse | 10 mg/kg | 0.01, 0.03, 0.1 | Restored PPI deficit |

Data from Moricz et al., 2009.

Experimental Protocol:

Prepulse inhibition (PPI) is the reduction in the startle response to a strong auditory stimulus (pulse) when it is preceded by a weaker, non-startling stimulus (prepulse). Phencyclidine (PCP) is administered to disrupt PPI. EGIS-11150 is administered 30 minutes before the test session to evaluate its ability to restore normal PPI.

Mechanism of Action: Signaling Pathways

The procognitive effects of EGIS-11150 are likely mediated by its complex pharmacology, which influences multiple neurotransmitter systems. A key finding is its ability to restore stress-induced inhibition of long-term potentiation (LTP) in the hippocampus-prefrontal cortex (H-PFC) pathway[2]. LTP is a cellular mechanism underlying learning and memory.

The multi-receptor antagonism and 5-HT₇ inverse agonism of EGIS-11150 are hypothesized to modulate downstream signaling cascades that converge on synaptic plasticity. While the precise intracellular pathways have not been fully elucidated for EGIS-11150, its receptor targets are known to influence key signaling molecules involved in cognition, such as CREB and BDNF.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the key behavioral experiments used to assess the procognitive effects of EGIS-11150.

Conclusion

The preclinical data available for EGIS-11150 strongly support its potential as a procognitive agent. Its efficacy across multiple behavioral paradigms, coupled with its unique receptor profile and ability to restore synaptic plasticity, positions it as a promising candidate for the treatment of cognitive deficits in schizophrenia and related disorders. Further research is warranted to fully elucidate the downstream signaling pathways responsible for its beneficial cognitive effects and to translate these promising preclinical findings to clinical populations.

References

Investigating the Neuroprotective Properties of EGIS-11150: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is a novel atypical antipsychotic agent that has demonstrated significant procognitive and potential neuroprotective effects in preclinical studies. While primarily investigated for its efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia, its pharmacological profile suggests a capacity to mitigate neuronal damage and enhance synaptic plasticity. This technical guide provides an in-depth analysis of the available data on EGIS-11150, focusing on its potential neuroprotective mechanisms. We will detail its receptor binding profile, summarize its effects in relevant preclinical models, and provide detailed experimental protocols for the key studies cited. Furthermore, we will present signaling pathways and experimental workflows using mandatory visualizations to facilitate a deeper understanding of its mode of action.

Introduction

Neuroprotection, the preservation of neuronal structure and function, is a critical therapeutic goal for a range of neurological and psychiatric disorders characterized by neuronal loss and synaptic dysfunction. While traditional antipsychotics primarily target dopamine D2 receptors to alleviate psychotic symptoms, they often lack efficacy against cognitive deficits and may not offer neuroprotective benefits. EGIS-11150 emerges as a promising candidate with a multi-receptor antagonist profile, suggesting a broader therapeutic window that may encompass neuroprotection. Early evidence points towards its ability to counteract the detrimental effects of N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to induce schizophrenia-like symptoms and neuronal damage. This guide will synthesize the current understanding of EGIS-11150's neuroprotective potential.

Pharmacological Profile

EGIS-11150 exhibits a complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors. This multi-target engagement is believed to be central to its therapeutic effects.

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of EGIS-11150 is crucial for understanding its mechanism of action. The following table summarizes the reported binding affinities (Ki) for various receptors.

| Receptor Target | Binding Affinity (Ki) [nM] | Reference |

| Serotonin 5-HT2A | High Affinity | [1] |

| Serotonin 5-HT7 | High Affinity (Inverse Agonist) | [1] |

| Adrenergic α1 | High Affinity | [1] |

| Adrenergic α2c | High Affinity | [1] |

| Dopamine D2 | Moderate Affinity | [1] |

| Adrenergic α2a | Moderate Affinity | [1] |

Table 1: Receptor Binding Profile of EGIS-11150

Preclinical Evidence of Neuroprotective and Procognitive Effects

The neuroprotective potential of EGIS-11150 is largely inferred from its robust procognitive effects and its ability to counteract the neurotoxic effects of NMDA receptor antagonists in animal models of schizophrenia.

Reversal of NMDA Antagonist-Induced Deficits

Phencyclidine (PCP) and ketamine are non-competitive NMDA receptor antagonists that induce behavioral and neurochemical alterations in rodents that mimic aspects of schizophrenia. Chronic administration of these agents can lead to neuronal damage, particularly in the hippocampus and prefrontal cortex.

A key study demonstrated that EGIS-11150 can reverse the inhibition of long-term potentiation (LTP) in the hippocampus induced by stressors.[2] LTP is a form of synaptic plasticity that is essential for learning and memory, and its impairment is a feature of several neurodegenerative and psychiatric disorders.

| Experimental Model | Endpoint Measured | Effect of EGIS-11150 | Dosage (mg/kg, i.p.) | Reference |

| Stress-induced inhibition of LTP in rat hippocampus | Long-Term Potentiation (LTP) | Reversed the inhibition of LTP | Not Specified | [2] |

| PCP-induced disruption of prepulse inhibition (PPI) in rats | Prepulse Inhibition (PPI) | Restored PPI deficit | 0.1, 0.3, 1 | [3] |

| PCP-induced disruption of PPI in mice | Prepulse Inhibition (PPI) | Restored PPI deficit | 0.01, 0.03, 0.1 | [3] |

Table 2: Efficacy of EGIS-11150 in Preclinical Models

Postulated Neuroprotective Mechanisms

Based on its pharmacological profile and preclinical data, several mechanisms can be postulated through which EGIS-11150 may exert neuroprotective effects.

Modulation of Glutamatergic Neurotransmission

While EGIS-11150 does not directly bind to glutamate receptors, its potent antagonism of 5-HT2A receptors can indirectly modulate glutamatergic activity. 5-HT2A receptor activation is known to enhance glutamate release and potentiate NMDA receptor function. By blocking these receptors, EGIS-11150 may reduce excessive glutamate-mediated excitotoxicity, a common pathway of neuronal death in many neurological conditions.

Caption: Postulated mechanism of EGIS-11150 in reducing glutamate excitotoxicity.

Enhancement of Synaptic Plasticity

The ability of EGIS-11150 to reverse stress-induced LTP impairment suggests a direct effect on synaptic function.[2] This could be mediated by its influence on downstream signaling cascades that are crucial for synaptic strengthening and neuronal resilience. The precise molecular players in this process remain to be elucidated.

Caption: Logical flow of EGIS-11150's effect on synaptic plasticity and neuroprotection.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these preclinical findings.

Prepulse Inhibition (PPI) Test

Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be disrupted by NMDA antagonists.

Animals: Male Wistar rats or C57BL/6 mice.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

Procedure:

-

Acclimation: Individually house animals for at least one week before testing. Acclimate them to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration: Administer EGIS-11150 (0.01-1 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test session. Administer PCP (2 mg/kg for rats, 10 mg/kg for mice) or saline subcutaneously (s.c.) 15 minutes before the test session.

-

Test Session:

-

Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.

-

The session consists of a series of trials:

-

Pulse-alone trials: A 120 dB startle stimulus.

-

Prepulse-pulse trials: A prepulse stimulus (e.g., 75, 80, or 85 dB) presented 100 ms before the 120 dB startle stimulus.

-

No-stimulus trials: Background white noise only.

-

-

Trials are presented in a pseudorandom order.

-

-

Data Analysis:

-

The startle response is measured as the peak amplitude of the motor response.

-

PPI is calculated as: (1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)) * 100%.

-

Statistical analysis is performed using ANOVA.

-

Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.

Conclusion and Future Directions

The available preclinical data suggests that EGIS-11150, beyond its primary antipsychotic and procognitive effects, holds promise as a neuroprotective agent. Its unique pharmacological profile, particularly its potent 5-HT2A receptor antagonism, and its ability to restore synaptic plasticity in the face of stressors, point towards mechanisms that could counteract neurodegenerative processes.

However, to substantiate these claims, further dedicated research is imperative. Future studies should focus on:

-

Directly assessing neuroprotection: Utilizing in vitro models of neuronal injury (e.g., glutamate excitotoxicity, oxidative stress, apoptosis) to quantify the direct protective effects of EGIS-11150 on neuronal viability.

-

Elucidating molecular mechanisms: Investigating the downstream signaling pathways affected by EGIS-11150 that are involved in cell survival and synaptic plasticity.

-

In vivo neuroprotection studies: Employing animal models of neurodegenerative diseases to evaluate the long-term neuroprotective efficacy of EGIS-11150.

A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of EGIS-11150 and to position it as a potential treatment for not only schizophrenia but also other disorders with a neurodegenerative component.

References

- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]

EGIS-11150: A Preclinical Investigation of its Attenuating Effects on Phencyclidine-Induced Behaviors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Phencyclidine (PCP), a non-competitive NMDA receptor antagonist, is widely utilized in preclinical research to model schizophrenia-like symptoms in rodents.[1] Acute and chronic administration of PCP can induce a range of behavioral abnormalities, including hyperlocomotion, stereotyped behaviors, and cognitive deficits, which are analogous to the positive and negative symptoms and cognitive impairment observed in schizophrenia.[2] Consequently, the reversal of PCP-induced behavioral disruptions serves as a valuable paradigm for the screening and characterization of novel antipsychotic agents.[3]

This technical guide focuses on EGIS-11150, a compound with a multi-receptor antagonist profile, and its impact on PCP-induced behaviors. EGIS-11150 exhibits high affinity for adrenergic α1 and α2c, and serotonin 5-HT2A and 5-HT7 receptors, with moderate affinity for adrenergic α2a and dopamine D2 receptors.[3] This document provides a comprehensive overview of the preclinical evidence for EGIS-11150's efficacy in mitigating PCP-induced behavioral changes, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Data Presentation: EGIS-11150 Efficacy in PCP-Induced Behavioral Models

The following tables summarize the quantitative data on the effectiveness of EGIS-11150 in reversing PCP-induced behavioral deficits in rodents.

| Behavioral Assay | Species | PCP Dosage | EGIS-11150 Effective Dose Range (i.p.) | Observed Effect | Reference |

| Hypermotility | Mice | Not Specified | 0.01-0.3 mg/kg | Attenuation of PCP-induced hyperlocomotion. | [3] |

| Prepulse Inhibition (PPI) Disruption | Rats | 2 mg/kg | 0.1, 0.3, 1 mg/kg | Restoration of PCP-induced PPI deficit. | [3] |

| Prepulse Inhibition (PPI) Disruption | Mice | 10 mg/kg (s.c.) | 0.01, 0.03, 0.1 mg/kg | Restoration of PCP-induced PPI deficit. | [3] |

Experimental Protocols

PCP-Induced Hyperlocomotion in Mice

This experiment assesses the ability of EGIS-11150 to counteract the psychostimulant effects of PCP.

1. Animals:

-

Male Swiss mice are frequently used.

-

Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

-

Acclimatize animals to the housing facility for at least one week prior to experimentation.

2. Apparatus:

-

An open-field arena, typically a square or circular enclosure (e.g., 40x40x40 cm), made of a non-reflective material.

-

The arena is equipped with a video camera mounted above for automated tracking of animal movement. The area can be divided into a central and a peripheral zone by the tracking software.

-

The testing room should be dimly lit and sound-attenuated to minimize external stimuli.

3. Procedure:

-

Habituate each mouse to the open-field arena for a set period (e.g., 30-60 minutes) on the day prior to testing.

-

On the test day, administer EGIS-11150 (or vehicle) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).

-

After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, s.c.) or saline.

-

Immediately place the mouse in the center of the open-field arena and record its locomotor activity for a specified duration (e.g., 60-120 minutes).

-

Key parameters to measure include total distance traveled, time spent in the central zone, and rearing frequency.

4. Data Analysis:

-

Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment (EGIS-11150 dose) and time as factors, followed by post-hoc tests for individual comparisons.

PCP-Induced Disruption of Prepulse Inhibition (PPI) in Rodents

This test evaluates the sensorimotor gating deficits induced by PCP and the potential of EGIS-11150 to restore normal function.

1. Animals:

-

Male Wistar rats or Swiss mice are commonly used.

-

Housing and acclimatization conditions are as described for the hyperlocomotion test.

2. Apparatus:

-

A startle response system consisting of a sound-attenuating chamber containing a small animal enclosure mounted on a platform that detects movement.

-

A speaker within the chamber delivers acoustic stimuli (background noise, prepulse, and startle pulse).

-

Software controls the timing, intensity, and duration of the acoustic stimuli and records the startle response.

3. Procedure:

-

Acclimation: Place the animal in the enclosure within the startle chamber and allow it to acclimate for a period (e.g., 5-10 minutes) with background white noise (e.g., 65-70 dB).

-

Habituation: Present a series of startle pulses alone (e.g., 120 dB, 40 ms duration) to habituate the animal to the stimulus.

-

Testing Session: The main session consists of a pseudo-randomized sequence of different trial types:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms) is presented.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB, 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

Drug Administration: Administer EGIS-11150 (or vehicle) i.p. at the desired doses 30 minutes before the test session. Administer PCP (2 mg/kg in rats; 10 mg/kg s.c. in mice) or saline at a specified time before the session (e.g., 15-30 minutes).

4. Data Analysis:

-

The primary measure is the percentage of prepulse inhibition (%PPI), calculated as: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

-

Data are analyzed using ANOVA to compare %PPI across different treatment groups.

Signaling Pathways and Mechanisms of Action

PCP's Mechanism of Action

Phencyclidine's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity and neurotransmission. By blocking the NMDA receptor's ion channel, PCP disrupts normal glutamatergic signaling, leading to downstream effects on other neurotransmitter systems, including dopamine and serotonin, which are implicated in the pathophysiology of schizophrenia.

EGIS-11150's Proposed Mechanism of Action

EGIS-11150's therapeutic potential in mitigating PCP-induced behaviors is attributed to its antagonist activity at multiple receptor sites, particularly 5-HT2A and adrenergic α1 receptors. The blockade of these receptors is thought to counteract the downstream neurochemical imbalances caused by PCP's disruption of glutamatergic signaling.

Experimental Workflow

The following diagram illustrates the general workflow for preclinical studies investigating the effects of EGIS-11150 on PCP-induced behaviors.

Conclusion

The preclinical data strongly suggest that EGIS-11150 is effective in attenuating key behavioral disruptions induced by the NMDA receptor antagonist phencyclidine. Its efficacy in reversing PCP-induced hyperlocomotion and prepulse inhibition deficits in rodents highlights its potential as a novel antipsychotic agent. The compound's multi-receptor antagonist profile, particularly its action at 5-HT2A and adrenergic α1 receptors, likely underlies its therapeutic effects by modulating the downstream consequences of glutamatergic hypofunction. Further research is warranted to fully elucidate the precise molecular mechanisms and to translate these promising preclinical findings into clinical applications for the treatment of schizophrenia and related psychotic disorders.

References

Early-Stage Research on EGIS-11150: A Technical Whitepaper on its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

EGIS-11150 is a novel antipsychotic candidate compound that has demonstrated significant procognitive efficacy in preclinical rodent models.[1] Developed by Egis Pharmaceuticals, this compound exhibits a multi-receptor binding profile, suggesting a complex mechanism of action that may address both the positive and cognitive symptoms of schizophrenia.[1][2] Classical antipsychotics are effective at managing positive symptoms but often come with extrapyramidal side effects and do little to improve cognitive deficits.[1] Atypical antipsychotics have a better side-effect profile but still largely fail to address cognitive impairment.[1] EGIS-11150's unique pharmacological profile presents a promising avenue for the development of a more effective therapeutic agent for schizophrenia. This document provides an in-depth technical guide on the early-stage research of EGIS-11150, focusing on its receptor binding, functional activity, and preclinical efficacy.

Pharmacodynamics: Receptor Binding and Functional Activity

EGIS-11150 is characterized by its high affinity for several G protein-coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia. Its binding profile suggests a potential for broad-spectrum efficacy.

Receptor Binding Affinity

Quantitative analysis of EGIS-11150's binding affinity was determined through radioligand binding assays. The compound displays a high affinity for adrenergic α1, α2c, and serotonergic 5-HT2A and 5-HT7 receptors, with moderate affinity for the dopamine D2 receptor. The specific Ki values are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| Adrenergic α1 | 0.5 |

| Serotonin 5-HT2A | 3.1 |

| Serotonin 5-HT7 | 9 |

| Adrenergic α2c | 13 |

| Dopamine D2 | 120 |

Functional Activity

In functional assays, EGIS-11150 has been characterized as a functional antagonist at the adrenergic α1, α2c, 5-HT2A, and dopamine D2 receptors.[1][2] Notably, it acts as an inverse agonist at the 5-HT7 receptor.[1][2] Inverse agonism at this receptor may contribute to its procognitive effects. While the qualitative functional activity is established, specific IC50 or EC50 values from these functional assays are not publicly available in the reviewed literature.

Signaling Pathways

The therapeutic effects of EGIS-11150 are mediated through its interaction with multiple receptor signaling pathways. The following diagrams illustrate the canonical signaling cascades associated with the primary receptor targets of EGIS-11150.

Preclinical Efficacy in Rodent Models of Schizophrenia

EGIS-11150 has been evaluated in a battery of in vivo rodent models designed to assess its potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia. The compound was reported to be effective in all models examined within a dose range of 0.01-0.3 mg/kg (i.p.).[1]

Models for Positive Symptoms

-

Phencyclidine (PCP)-Induced Hypermotility in Mice: This model is widely used to screen for antipsychotic potential. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered analogous to the positive symptoms of schizophrenia. EGIS-11150 was effective in attenuating PCP-induced hypermotility.

-

Conditioned Avoidance Response (CAR) in Rats: The CAR test assesses the ability of a compound to suppress a learned avoidance response to an aversive stimulus, a hallmark of antipsychotic activity. EGIS-11150 demonstrated efficacy in this model.

Model for Negative Symptoms

-

Social Withdrawal Test in Rats: This model evaluates social interaction deficits, which are analogous to the negative symptoms of schizophrenia, such as social withdrawal and anhedonia. EGIS-11150 showed a positive effect in this test.

Models for Cognitive Deficits

-

Passive-Avoidance Learning in Rats: This test measures learning and memory. EGIS-11150 demonstrated procognitive effects in this paradigm.

-

Novel Object Recognition (NOR) Test in Rats: The NOR test assesses recognition memory. EGIS-11150 showed efficacy in improving performance in this model.

-

Radial Maze Test in Rats: This test evaluates spatial learning and memory. EGIS-11150 exhibited procognitive activity in this assay.

-

PCP-Induced Disruption of Prepulse Inhibition (PPI) in Mice: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. EGIS-11150 was effective in reversing the PCP-induced deficit in PPI.[3]

While the effective dose range is reported, specific quantitative data from these in vivo studies, such as the percentage of inhibition or reversal of deficits and statistical significance, are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the key in vivo assays are described below. These represent standard methodologies in the field of neuropsychopharmacology.

Phencyclidine (PCP)-Induced Hypermotility

-

Animals: Male mice are typically used.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Procedure:

-

Mice are habituated to the testing room for at least 60 minutes.

-

Animals are pre-treated with vehicle or EGIS-11150 at various doses (i.p.).

-

After a pre-treatment period (e.g., 30 minutes), mice are administered PCP (s.c. or i.p.).

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60 minutes).

-

-

Data Analysis: Total locomotor activity is compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Novel Object Recognition (NOR) Test

-

Animals: Male rats are commonly used.

-

Apparatus: An open-field arena. A variety of objects that are novel to the animals are used.

-

Procedure:

-

Habituation: Rats are habituated to the empty arena for several minutes on consecutive days.

-

Training/Sample Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes).

-

Inter-trial Interval (ITI): The rat is returned to its home cage for a specified duration (e.g., 1 hour).

-

Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis: A discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]) is calculated. Statistical comparisons are made between treatment groups.

Preclinical Development Workflow

The early-stage research and development of a compound like EGIS-11150 typically follows a structured workflow from initial discovery to preclinical candidate selection.

Conclusion

The early-stage research on EGIS-11150 indicates that it is a promising candidate for the treatment of schizophrenia. Its unique multi-receptor binding profile, coupled with its functional antagonist and inverse agonist activities, likely contributes to its broad efficacy in preclinical models of positive, negative, and cognitive symptoms. The robust procognitive effects observed in multiple rodent models are particularly noteworthy and address a significant unmet need in the current treatment landscape for schizophrenia. Further research, including the determination of specific functional potencies (IC50/EC50 values) and detailed pharmacokinetic and toxicology studies, will be crucial in advancing EGIS-11150 towards clinical development. The information presented in this whitepaper provides a comprehensive overview of the foundational preclinical data for this promising therapeutic candidate.

References

- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGIS-11150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Frontiers | Antipsychotic property of EGIS 11150 (S 36549) in phencyclidine-induced disruption of prepulse inhibition in rats and mice [frontiersin.org]

EGIS-11150: A Novel Multi-Target Antipsychotic for the Reversal of Sensorimotor Gating Deficits

Affiliation: Google Research

Abstract

Sensorimotor gating, a fundamental neural process that filters sensory information to prevent cognitive overload, is profoundly impaired in individuals with schizophrenia. This deficit, often measured operationally through prepulse inhibition (PPI) of the startle reflex, is a key therapeutic target for novel antipsychotic agents. EGIS-11150 is a promising new chemical entity with a unique multi-target receptor binding profile and demonstrated efficacy in preclinical models of schizophrenia. This technical guide provides an in-depth overview of the pharmacological properties of EGIS-11150, with a specific focus on its ability to ameliorate sensorimotor gating deficits induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP). We present a summary of the quantitative data from key preclinical studies, detailed experimental protocols for assessing PPI, and a visualization of the putative signaling pathways through which EGIS-11150 exerts its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Among the cognitive deficits, impairments in sensorimotor gating are considered a core feature, reflecting an inability to effectively filter irrelevant sensory stimuli. This can lead to sensory overload, cognitive fragmentation, and contribute to the positive symptoms of the disorder. Prepulse inhibition (PPI) of the acoustic startle reflex is a widely used translational measure of sensorimotor gating in both humans and animals. In this paradigm, a weak auditory prepulse preceding a startling loud noise inhibits the startle response. Patients with schizophrenia consistently exhibit deficits in PPI.

The NMDA receptor antagonist phencyclidine (PCP) is extensively used in preclinical research to model sensorimotor gating deficits relevant to schizophrenia.[1] Acute administration of PCP reliably disrupts PPI in rodents, providing a robust platform for the screening and characterization of novel antipsychotic compounds.

EGIS-11150 is a novel candidate antipsychotic with a distinct and complex pharmacology. It exhibits high affinity for a range of receptors implicated in the pathophysiology of schizophrenia, including adrenergic α1 and α2c, and serotonin 5-HT2A and 5-HT7 receptors, with moderate affinity for adrenergic α2a and dopamine D2 receptors.[2][3] Notably, EGIS-11150 acts as a functional antagonist at most of these targets, while displaying inverse agonist activity at the 5-HT7 receptor.[2][3] This multi-target profile suggests a potential for broader efficacy compared to traditional antipsychotics, particularly in addressing cognitive deficits.

This whitepaper details the preclinical evidence supporting the efficacy of EGIS-11150 in reversing PCP-induced sensorimotor gating deficits.

Quantitative Data Summary

The efficacy of EGIS-11150 in restoring PCP-induced PPI deficits has been demonstrated in both rat and mouse models.[1] The following tables summarize the effective dose ranges identified in these key preclinical studies. While the precise percentage of PPI was not publicly available in the reviewed literature, the data clearly indicates a dose-dependent reversal of the PCP-induced deficit.

Table 1: Effect of EGIS-11150 on PCP-Induced PPI Deficits in Rats

| Treatment Group | Dose (mg/kg, i.p.) | PCP Challenge (mg/kg) | Outcome on PPI Deficit |

| Vehicle + Saline | N/A | N/A | Normal PPI |

| Vehicle + PCP | N/A | 2.0 | Significant PPI Deficit |

| EGIS-11150 + PCP | 0.1 | 2.0 | Reversal of Deficit |

| EGIS-11150 + PCP | 0.3 | 2.0 | Reversal of Deficit |

| EGIS-11150 + PCP | 1.0 | 2.0 | Reversal of Deficit |

Data compiled from Moricz et al., 2009.[1]

Table 2: Effect of EGIS-11150 on PCP-Induced PPI Deficits in Mice

| Treatment Group | Dose (mg/kg, i.p.) | PCP Challenge (mg/kg) | Outcome on PPI Deficit |

| Vehicle + Saline | N/A | N/A | Normal PPI |

| Vehicle + PCP | N/A | 10.0 | Significant PPI Deficit |

| EGIS-11150 + PCP | 0.01 | 10.0 | Reversal of Deficit |

| EGIS-11150 + PCP | 0.03 | 10.0 | Reversal of Deficit |

| EGIS-11150 + PCP | 0.1 | 10.0 | Reversal of Deficit |

Data compiled from Moricz et al., 2009.[1]

An important finding from these studies is that EGIS-11150 administered alone did not significantly affect baseline PPI, suggesting that its therapeutic action is specific to the pathological state of gating deficit.[1]

Experimental Protocols

The following protocols describe the methodology for assessing the effect of EGIS-11150 on PCP-induced PPI deficits in rodents, based on standard practices in the field and details from the available literature.

Animals

-

Species: Male Sprague-Dawley rats or male C57BL/6 mice.

-

Age: Young adult (8-12 weeks).

-

Housing: Group-housed (3-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week prior to testing and handled daily for several days leading up to the experiment to minimize stress.

Apparatus

-

Startle Chambers: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating enclosure, a Plexiglas animal holder mounted on a piezoelectric platform to detect whole-body startle responses, and a high-frequency loudspeaker for delivering acoustic stimuli. A fan provides background ventilation and white noise.

Procedure

-

Habituation: On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 30-60 minutes. Each animal is then placed in the startle chamber and left undisturbed for a 5-minute habituation period with background white noise (typically 65-70 dB).

-

Drug Administration:

-

EGIS-11150 or its vehicle is administered via intraperitoneal (i.p.) injection.

-

Phencyclidine (PCP) or saline is administered subcutaneously (s.c.) or i.p. approximately 30 minutes before the start of the PPI test session.[1]

-

-

PPI Test Session: The session begins with a series of startle stimuli (pulse-alone trials) to stabilize the startle response. The main session consists of a pseudorandomized sequence of different trial types:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse-pulse trials: The startling stimulus is preceded by a weak, non-startling acoustic prepulse (e.g., 2-16 dB above background noise for 20 ms). The interstimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 100 ms.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Data Analysis: The startle amplitude is measured as the peak response during a defined window following the onset of the startling stimulus. The percentage of PPI is calculated for each prepulse intensity using the following formula: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]

Signaling Pathways and Mechanism of Action

EGIS-11150's unique pharmacological profile suggests a complex mechanism of action involving the modulation of several neurotransmitter systems implicated in sensorimotor gating. The diagrams below illustrate the putative signaling pathways targeted by EGIS-11150 and the workflow of the preclinical experiments.

Caption: EGIS-11150's proposed mechanism of action.

Caption: Experimental workflow for assessing EGIS-11150.

Discussion and Future Directions

The preclinical data strongly support the potential of EGIS-11150 as a novel therapeutic for schizophrenia, particularly for addressing the cognitive symptom domain of sensorimotor gating deficits. Its efficacy in the PCP model, a model with high predictive validity for antipsychotic activity, is compelling. The multi-target pharmacology of EGIS-11150, particularly its potent antagonism of 5-HT2A and α1-adrenergic receptors, and inverse agonism at 5-HT7 receptors, likely contributes to its ability to counteract the complex neurochemical cascade initiated by NMDA receptor hypofunction.